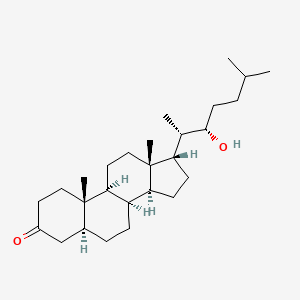

A,22S)-22-Hydroxycholestan-3-one

Descripción

Overview of Steroid Metabolism and Biosynthetic Diversity

Steroids represent a vast and critical class of lipophilic molecules derived from a common cholesterol precursor. nih.gov The biosynthesis of steroids is a complex, multi-step process primarily occurring in endocrine glands such as the adrenals and gonads, as well as the placenta during gestation. scienceopen.comnih.gov These pathways involve a series of enzymatic modifications, primarily catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases, which alter the core steroid structure to produce a diverse array of hormones. mdpi.com The initial and rate-limiting step in steroidogenesis is the conversion of the 27-carbon cholesterol into the 21-carbon pregnenolone (B344588). nih.gov From pregnenolone, various pathways diverge to synthesize progestins, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.gov This metabolic cascade highlights the remarkable biosynthetic diversity that allows for the generation of numerous biologically active compounds from a single parent molecule, each with specific physiological roles. nih.gov

Contextualization of Oxysterols as Signaling Molecules and Metabolic Intermediates

Oxysterols are oxidized derivatives of cholesterol or its precursors, formed either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation. These molecules are not merely metabolic byproducts but are now recognized as crucial signaling molecules and intermediates that regulate a wide range of physiological processes. Many oxysterols function as potent ligands for nuclear receptors, most notably the Liver X Receptors (LXR). Upon activation by an oxysterol ligand, LXRs modulate the expression of genes involved in cholesterol transport, lipid metabolism, and inflammatory responses. For example, the oxysterol 27-hydroxycholesterol (B1664032) (27HC) is an abundant cholesterol metabolite that acts as a signaling molecule by binding to nuclear receptors. Through such interactions, oxysterols play a key role in the feedback regulation of cholesterol homeostasis and serve as a link between lipid metabolism and cellular signaling pathways.

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H46O2 |

|---|---|

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(5S,8S,9S,10S,13S,14S,17S)-17-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19-,21+,22-,23-,24-,25-,26-,27+/m0/s1 |

Clave InChI |

BJUSQQDFDSMKIV-JUWUIRPVSA-N |

SMILES isomérico |

C[C@@H]([C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H](CCC(C)C)O |

SMILES canónico |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |

Origen del producto |

United States |

Biosynthetic and Metabolic Pathways of 22s 22 Hydroxycholestan 3 One

Precursor Sterols and Initial Hydroxylation Events

The journey from the ubiquitous precursor cholesterol to more specialized steroids like (22S)-22-Hydroxycholestan-3-one begins with the enzymatic introduction of oxygen into the molecule.

Cholesterol serves as the fundamental building block for a vast array of steroids, including the oxysterols, which are oxygenated derivatives of cholesterol. wikipedia.org The enzymatic oxidation of cholesterol is a critical metabolic process that can occur on both the sterol nucleus and the aliphatic side chain. wikipedia.orgyoutube.com This oxygenation is often the initial and rate-limiting step in pathways that produce steroid hormones, bile acids, and other signaling molecules. nih.gov The introduction of a hydroxyl group onto the cholesterol side chain significantly alters its chemical properties, increasing its polarity and influencing its interaction with membranes and enzymes. nih.govnih.gov This initial hydroxylation event commits the cholesterol molecule to a specific metabolic fate.

The hydroxylation of the cholesterol side chain at the C-22 position is a key branching point in steroid metabolism, leading to distinct stereoisomers: (22R)-hydroxycholesterol and (22S)-hydroxycholesterol. This stereospecificity is determined by the specific enzymes that catalyze the reaction. The (22R) pathway is notably involved in the biosynthesis of steroid hormones in mammals, where (22R)-hydroxycholesterol is an intermediate in the conversion of cholesterol to pregnenolone (B344588). nih.gov In contrast, the (22S) pathway is prominent in the biosynthesis of brassinosteroids, a class of plant steroid hormones. The formation of either the (22R) or (22S) isomer directs the steroid down separate metabolic routes with different physiological endpoints. researchgate.netresearchgate.net For instance, research has shown that in the biosynthesis of certain steroidal saponins, (22R)-hydroxycholesterol, but not the (22S) isomer, serves as a key intermediate compound. researchgate.net

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases responsible for catalyzing the hydroxylation of a wide variety of substrates, including steroids. mdpi.comresearchgate.netgsartor.org The stereospecific hydroxylation at C-22 is governed by particular CYP enzymes. For example, CYP11A1 (also known as P450scc) is the key enzyme in mammalian steroidogenesis that hydroxylates cholesterol, leading to the (22R) isomer as part of the process to form pregnenolone. nih.govmdpi.com In plants, other CYP enzymes, such as those from the CYP90 family like CYP90B1, are responsible for C-22 hydroxylation, often with a preference for producing the (22S) stereoisomer, a critical step in brassinosteroid synthesis. researchgate.netnih.gov Studies have identified various CYP enzymes that can catalyze C-22 hydroxylation, with some showing high substrate specificity and others, like CYP3A4, demonstrating the ability to produce multiple hydroxylated products, including (22R)-hydroxycholesterol. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in C-22 Hydroxylation

| Enzyme Family | Specific Enzyme | Organism Type | Primary Product Stereochemistry | Metabolic Pathway |

| CYP11 | CYP11A1 (P450scc) | Mammals | (22R) | Steroid Hormone Synthesis |

| CYP90 | CYP90B1 (DWF4) | Plants | (22S) | Brassinosteroid Biosynthesis |

| CYP3A | CYP3A4 | Humans | (22R) and others | Xenobiotic and Steroid Metabolism |

Conversion Pathways Involving C-3 Oxidation/Reduction

The structure of (22S)-22-Hydroxycholestan-3-one features a ketone at the C-3 position. This functional group arises from the oxidation of a precursor molecule containing a hydroxyl group at the same position.

The conversion of a 3β-hydroxyl group on the steroid A-ring to a 3-keto group is a common and crucial reaction in steroid metabolism. This oxidation is typically catalyzed by enzymes known as hydroxysteroid dehydrogenases (HSDs). youtube.com For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) is a key enzyme that oxidizes the 3β-hydroxyl group of various steroids, including pregnenolone and dehydroepiandrosterone (B1670201) (DHEA), into a 3-keto group. youtube.comwalshmedicalmedia.com This reaction is often coupled with the isomerization of a double bond from the B-ring (Δ5) to the A-ring (Δ4). youtube.com In the context of cholestane (B1235564) derivatives, a similar oxidation of a 3-hydroxycholestane precursor would be required to form the 3-ketone found in (22S)-22-Hydroxycholestan-3-one. Chemical methods using reagents like DDQ/TEMPO have also been developed to efficiently perform this oxidation in a laboratory setting. nih.gov

The relationship between 3-hydroxy and 3-keto steroids is often a dynamic equilibrium, with enzymes capable of catalyzing the reaction in both directions. While HSDs can oxidize the hydroxyl group, reductases can perform the reverse reaction, converting the ketone back to a hydroxyl group. cdnsciencepub.com This interconversion allows for the regulation of steroid activity, as the 3-hydroxy and 3-keto forms can have different biological functions or serve as substrates for different enzymes. The direction of the reaction (oxidation or reduction) depends on the specific enzyme, the cellular environment (e.g., the availability of cofactors like NAD+/NADH), and the specific steroid substrate. acs.org For instance, processes exist for the isolation of both 3-hydroxy and 3-keto steroids, highlighting their coexistence in biological and chemical systems. google.com This interconversion is a fundamental aspect of steroid metabolism, allowing for the fine-tuning of steroid pools within the cell. nih.govgoogle.com

Downstream Metabolic Fates of (22S)-22-Hydroxycholestan-3-one

The downstream metabolic pathways of (22S)-22-Hydroxycholestan-3-one are not well-defined in existing research. In the canonical steroidogenesis pathway, the conversion of cholesterol to pregnenolone, a crucial precursor for all steroid hormones, involves the (22R)-hydroxycholesterol intermediate. This process is initiated by the mitochondrial cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1). wikipedia.orgobgynkey.comuniprot.orguniprot.org This enzyme hydroxylates cholesterol at the C22 position to form (22R)-hydroxycholesterol, which is then further hydroxylated at C20 to yield (20R,22R)-20,22-dihydroxycholesterol before the side-chain is cleaved. wikipedia.orgwikipedia.orgkegg.jpnih.gov

The metabolic significance and the enzymatic machinery that would act on the (22S) stereoisomer of 22-hydroxycholestan-3-one are not described in the available literature. It is plausible that the different spatial arrangement of the hydroxyl group at C22 in the (S) configuration could significantly alter its recognition and processing by enzymes such as CYP11A1.

Pathways Leading to Other Steroid Hormones or Metabolites

There is currently no direct evidence in the scientific literature to suggest that (22S)-22-Hydroxycholestan-3-one serves as a direct precursor for the biosynthesis of other known steroid hormones in mammals. The established pathways for the production of progestins, glucocorticoids, mineralocorticoids, androgens, and estrogens all stem from pregnenolone, which is derived from cholesterol via the (22R)-hydroxylated intermediates. obgynkey.comkegg.jpresearchgate.netnih.gov

The transformation of (22S)-22-Hydroxycholestan-3-one into a biologically active steroid hormone would likely necessitate a series of enzymatic reactions for which there is currently no documented evidence.

Further Modifications of the Steroidal Skeleton and Side Chain

The potential for further modifications to the steroidal skeleton and side chain of (22S)-22-Hydroxycholestan-3-one remains a subject of speculation due to a lack of specific research. In general, steroid molecules can undergo a variety of modifications, including hydroxylations, dehydrogenations, and reductions at various positions on the steroid nucleus and side chain. However, the specific enzymes that might catalyze such transformations on (22S)-22-Hydroxycholestan-3-one have not been identified.

Formation of Conjugated Forms

Information regarding the conjugation of (22S)-22-Hydroxycholestan-3-one is not available. Steroid hormones and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. This process is typically catalyzed by UDP-glucuronosyltransferases and sulfotransferases. While this is a general mechanism for steroid metabolism, specific studies on the conjugation of (22S)-22-Hydroxycholestan-3-one have not been reported.

Enzymatic Catalysis and Molecular Mechanisms in 22s 22 Hydroxycholestan 3 One Metabolism

Characterization of Hydroxylases Involved in C-22 Modification

Hydroxylation at the C-22 position of the cholestane (B1235564) side chain is a critical step in steroid metabolism, often initiating the pathway for side-chain cleavage. This reaction is predominantly catalyzed by cytochrome P450 (P450) enzymes, a large family of heme-containing monooxygenases. nih.govmdpi.com These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroids. nih.govnih.gov

While specific P450 enzymes that produce the (22S)-22-hydroxy stereoisomer from cholestan-3-one (B8813596) are not extensively characterized in the literature, the well-studied cholesterol side-chain cleavage enzyme, CYP11A1 (P450scc), provides a pertinent model for C-22 hydroxylation. wikipedia.org CYP11A1 is a mitochondrial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones, the conversion of cholesterol to pregnenolone (B344588). wikipedia.orgnih.gov This process involves three sequential monooxygenase reactions, starting with the hydroxylation of cholesterol at C-22 to form 22R-hydroxycholesterol. wikipedia.orguniprot.org

The catalytic cycle of P450 enzymes involves the binding of the substrate, followed by the transfer of electrons from a redox partner, typically a flavoprotein and an iron-sulfur protein. wikipedia.org This leads to the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. nih.gov The structure of the enzyme's active site plays a crucial role in determining which substrate can bind and at what position it will be hydroxylated. rug.nlnih.gov The size, shape, and distribution of polar and nonpolar residues within the active site are key determinants of substrate specificity and the regio- and stereoselectivity of the hydroxylation reaction. rug.nl

The stereoselectivity of P450 enzymes is a critical aspect of their function, ensuring the production of specific stereoisomers of hydroxylated steroids. While CYP11A1 predominantly produces 22R-hydroxycholesterol from cholesterol, the formation of the 22S isomer would likely involve a different P450 enzyme or a variant with a distinct active site geometry. bohrium.comacs.org The orientation of the substrate within the active site relative to the heme iron-oxo intermediate dictates the stereochemistry of the product. nih.gov Minor changes in the amino acid sequence of the active site can lead to significant alterations in stereoselectivity. acs.org

The substrate specificity of steroid-hydroxylating P450s can be broad, with some enzymes capable of acting on various steroid scaffolds. nih.govmdpi.com For instance, CYP11A1 can metabolize other sterols besides cholesterol. nih.gov However, the presence of a ketone at the C-3 position, as in cholestan-3-one, instead of the 3β-hydroxyl group found in cholesterol, could influence its binding and orientation within the active site of a given P450 enzyme. Studies on bacterial P450s have shown that the orientation of steroids in the active site can be influenced by substituents on the steroid nucleus, which in turn affects the position of hydroxylation. nih.gov For example, some bacterial CYP109 enzymes can hydroxylate testosterone (B1683101) at different positions depending on the substrate's orientation in the active site. nih.govfrontiersin.org

| Enzyme Family | General Function | Relevance to (22S)-22-Hydroxycholestan-3-one Metabolism |

| Cytochrome P450 (CYP) | Monooxygenation (hydroxylation, etc.) of a wide range of substrates, including steroids. nih.govmdpi.com | Likely responsible for the C-22 hydroxylation of the cholestan-3-one backbone. |

| CYP11A1 (P450scc) | Catalyzes the side-chain cleavage of cholesterol, starting with 22R-hydroxylation. wikipedia.org | Provides a model for C-22 hydroxylation of the cholestane skeleton. |

| Bacterial CYPs (e.g., CYP109) | Exhibit regio- and stereoselective hydroxylation of various steroids. nih.govfrontiersin.org | Demonstrate the potential for enzymatic production of specific stereoisomers like the 22S-hydroxy form. |

Enzymes Governing C-3 Oxidation/Reduction

The oxidation state of the C-3 position of the steroid nucleus is governed by the action of hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the reversible conversion of hydroxyl groups to ketones and are crucial in the biosynthesis and metabolism of all steroid hormones. oup.comwikipedia.org

The interconversion between a 3-keto group and a 3β-hydroxyl group on the cholestane skeleton is catalyzed by 3β-hydroxysteroid dehydrogenases/reductases (3β-HSDs). wikipedia.org These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and utilize NAD+/NADH or NADP+/NADPH as cofactors. frontiersin.org In humans, two main isoforms of 3β-HSD exist, encoded by the HSD3B1 and HSD3B2 genes. wikipedia.org While they primarily act on Δ⁵-steroids, their activity on saturated cholestane substrates is also recognized. oup.com

The direction of the reaction, either oxidation or reduction, depends on the cellular environment, specifically the ratio of oxidized to reduced nicotinamide (B372718) cofactors, and the substrate specificity of the particular HSD isoform. The presence of a 3-keto group in (22S)-22-Hydroxycholestan-3-one implies that it could be a substrate for a 3β-HSD acting in its reductive capacity to form a 3β-hydroxy derivative, or it could be the product of a 3β-HSD acting in its oxidative capacity on a 3β-hydroxycholestane precursor.

The kinetic properties of 3β-HSDs, including their affinity for different steroid substrates (Km) and their maximum reaction velocity (Vmax), vary between isoforms and with the specific substrate. oup.com For example, the human type I 3β-HSD generally exhibits a higher affinity for its substrates compared to the type II enzyme, which may be important in tissues where substrate concentrations are low. oup.com Studies on cholesten-3-one have shown that it can act as an inhibitor of 3β-HSD activity, suggesting that it can interact with the active site of the enzyme. nih.gov

The regulation of 3β-HSD expression and activity is complex and tissue-specific. In steroidogenic tissues, the expression of HSD3B2 is often regulated by trophic hormones. nih.gov The activity of these enzymes can also be allosterically modulated by the binding of other steroids or cofactors. oup.com

| Enzyme | Substrate(s) | Product(s) | Cofactor | Kinetic Parameters (Example) |

| 3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (Type I) | Pregnenolone, DHEA | Progesterone, Androstenedione | NAD⁺ | Km for DHEA: ~2.5 µM |

| 3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (Type II) | Pregnenolone, DHEA | Progesterone, Androstenedione | NAD⁺ | Km for DHEA: 47 µM, Vmax: 82 nmol/min·mg oup.com |

Interplay with Cholesterol Side-Chain Cleavage Systems

The cholesterol side-chain cleavage system, primarily composed of CYP11A1 and its redox partners, is responsible for converting cholesterol into pregnenolone. wikipedia.org The initial hydroxylation at C-22 is a prerequisite for the subsequent C-20 hydroxylation and the final cleavage of the C-20 to C-22 bond. uniprot.org

The presence of a ketone at the C-3 position of the cholestane ring, as in (22S)-22-Hydroxycholestan-3-one, would likely alter its interaction with CYP11A1 compared to cholesterol, which has a 3β-hydroxyl group. The 3β-hydroxyl group of cholesterol is thought to be important for its proper orientation within the active site of CYP11A1. While the enzyme shows some substrate flexibility, significant modifications to the steroid nucleus can affect its catalytic efficiency. nih.gov

Research on the metabolism of cholestenone by adrenal preparations has indicated that the side-chain cleavage of this 3-keto steroid is extremely low compared to that of cholesterol. nih.gov This suggests that a 3-keto group may hinder the proper binding or catalytic activity of the side-chain cleavage enzyme complex. Therefore, it is plausible that (22S)-22-Hydroxycholestan-3-one is not a direct precursor for significant side-chain cleavage via the classical CYP11A1 pathway. It may instead represent a metabolic end-product or be part of an alternative metabolic route.

Modulatory Effects on Steroidogenesis

The precursor molecule, (22S)-hydroxycholesterol, exhibits significant modulatory effects on steroidogenesis, primarily through inhibition. Studies using isolated rat adrenal cells and bovine adrenal mitochondria have demonstrated that (22S)-hydroxycholesterol can act as a substrate for steroid production, leading to the formation of corticosterone (B1669441) and pregnenolone. nih.gov However, its more pronounced role is that of an inhibitor of stimulated steroid synthesis. nih.gov

Specifically, (22S)-hydroxycholesterol inhibits the adrenocorticotropic hormone (ACTH)-induced conversion of cholesterol into corticosterone in adrenal cells. nih.gov The mechanism of this inhibition appears to be at the very beginning of the steroidogenic pathway. Evidence points to the inhibition of the first step in cholesterol side-chain cleavage, which is likely the binding of cholesterol itself to the cytochrome P450 side-chain cleavage enzyme complex (P450scc or CYP11A1). nih.gov This enzyme is the rate-limiting step in the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones. wikipedia.org By interfering with this initial step, (22S)-hydroxycholesterol effectively downregulates the entire steroidogenic cascade.

| Parameter | Finding | Implication for Steroidogenesis | Reference |

| Substrate Potential | (22S)-hydroxycholesterol can be converted to corticosterone and pregnenolone in adrenal cells. | Can enter the steroidogenic pathway directly. | nih.gov |

| ACTH-Stimulated Production | Inhibits ACTH-stimulated corticosterone production in isolated rat adrenal cells. | Acts as a negative regulator of hormonal stimulation. | nih.gov |

| Site of Inhibition | The inhibitory action is located at one of the first steps of cholesterol side-chain cleavage. | Suggests interference with the binding of cholesterol to the P450scc enzyme complex. | nih.gov |

Competition with Other Oxysterol Pathways

The inhibitory actions of (22S)-hydroxycholesterol extend to its competition with other oxysterols for metabolic processing. Research has shown that while it is a substrate for steroid production, its presence interferes with the metabolism of other key intermediates. nih.gov

A key finding is that (22S)-hydroxycholesterol inhibits the conversion of 25-hydroxycholesterol (B127956) (25-OHC) into pregnenolone. nih.gov This demonstrates direct competition for the enzymatic machinery required for side-chain cleavage. In contrast, the same study found that (22S)-hydroxycholesterol has no effect on the conversion of (22R)-hydroxycholesterol (22R-OHC), the natural and preferred intermediate in the P450scc reaction. nih.govwikipedia.org This specificity suggests that while the (22S) isomer can enter the active site and be slowly metabolized, it acts as a competitive inhibitor against other substrates like cholesterol and 25-OHC, but not against the subsequent steps involving the natural (22R) intermediate.

Furthermore, oxysterols, including isomers of (22S)-hydroxycholesterol, are known ligands for nuclear receptors such as the Liver X Receptors (LXRs). nih.govnih.gov These receptors are critical regulators of cholesterol, fatty acid, and glucose metabolism. nih.gov Oxysterols like 20S-HC and 22R-HC bind to LXRs and also to the Insulin Induced Gene (INSIG) protein, which in turn regulates the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) and cholesterol biosynthesis. nih.govnih.gov By acting as a ligand for these receptors, (22S)-hydroxycholesterol and its metabolites can compete with other oxysterols, influencing gene expression related to lipid homeostasis and potentially creating cross-talk between steroidogenic and cholesterol-regulating pathways.

| Competing Oxysterol | Effect of (22S)-hydroxycholesterol | Pathway Affected | Reference |

| 25-Hydroxycholesterol (25-OHC) | Inhibits its conversion to pregnenolone. | Cholesterol side-chain cleavage pathway. | nih.gov |

| (22R)-Hydroxycholesterol (22R-OHC) | No effect on its conversion. | Steroidogenesis (natural intermediate processing). | nih.gov |

| Cholesterol | Inhibits its binding to the P450scc enzyme complex. | The rate-limiting step of steroidogenesis. | nih.gov |

Biological Activities and Cellular Mechanisms of 22s 22 Hydroxycholestan 3 One

Modulation of Cellular Signaling Pathways

(22S)-hydroxycholesterol (22S-HC) exerts its influence on cellular behavior primarily by interacting with nuclear receptors and subsequently altering the expression of a wide array of target genes. This activity is highly specific and can lead to different outcomes depending on the cellular context.

Interaction with Nuclear Receptors

The primary molecular targets of 22S-HC are the Liver X Receptors (LXRα and LXRβ), which are crucial regulators of cholesterol, fatty acid, and glucose metabolism. nih.gov Docking studies have confirmed that 22S-HC fits within the ligand-binding domain of LXRs. nih.govsigmaaldrich.com However, unlike potent synthetic LXR agonists such as T0901317, 22S-HC acts as a selective LXR modulator. Its synthetic epimer, 22(R)-hydroxycholesterol, is a known LXR agonist, while 22S-HC has demonstrated specific antagonistic or repressive effects on certain LXR-regulated genes, particularly those involved in lipogenesis. nih.govnih.gov This suggests that 22S-HC can induce a unique conformational change in the LXR, leading to the differential recruitment of co-regulator proteins and a distinct gene expression profile compared to other LXR ligands.

In addition to LXR, studies on adrenal cells have shown that 22S-HC can interfere with steroidogenesis. It inhibits the ACTH-stimulated conversion of cholesterol to corticosterone (B1669441). nih.gov Evidence suggests the site of this inhibition is one of the initial steps of the cholesterol side-chain cleavage pathway, likely the binding of cholesterol to the cytochrome P450scc enzyme complex. nih.gov

Regulation of Gene Expression in Cellular Models

The modulatory effect of 22S-HC on LXR results in a distinct, cell-type-specific regulation of target gene expression. This has been primarily studied in cells central to metabolic regulation, such as human myotubes, HepG2 human hepatoma cells, and Simpson-Golabi-Behmel syndrome (SGBS) human preadipocytes. nih.govnih.govresearchgate.net

In human myotubes (muscle cells), 22S-HC generally acts as a repressor of lipogenic genes. It reduces the expression of key genes involved in fatty acid synthesis and transport, including Fatty Acid Synthase (FAS), CD36, stearoyl-CoA desaturase-1 (SCD-1), and acyl-CoA synthetase long-chain family member 1 (ACSL1). nih.gov This is in direct contrast to the potent LXR agonist T0901317, which increases the expression of these genes. nih.gov Furthermore, while T0901317 increases the expression of LXRα and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), 22S-HC has little to no effect on their expression in myotubes. nih.gov

In HepG2 (liver) and SGBS (adipocyte) cells, the regulatory pattern is more diverse. nih.gov Treatment with 22S-HC was found to induce the expression of SREBP-1 in both SGBS and HepG2 cells, an effect not seen in myotubes. nih.gov The effect on FAS expression is also highly variable: it is downregulated in myotubes, upregulated in SGBS cells, and remains unchanged in HepG2 cells. nih.gov These differential effects underscore the cell-type-specific nature of 22S-HC's activity as an LXR modulator.

| Gene Target | Function | Human Myotubes | HepG2 Cells | SGBS Cells | Reference |

|---|---|---|---|---|---|

| FAS (Fatty Acid Synthase) | Lipid Biosynthesis | Reduced | Unchanged | Increased | nih.govnih.gov |

| SREBP-1c | Master regulator of lipogenesis | Little Effect | Induced | Induced | nih.govnih.gov |

| CD36 | Fatty Acid Transporter | Reduced | Not Reported | Not Reported | nih.gov |

| SCD-1 | Fatty Acid Desaturation | Reduced | Not Reported | Not Reported | nih.gov |

| ABCA1 | Cholesterol Efflux | Little Effect | Not Reported | Not Reported | nih.gov |

Influence on Cell Function and Phenotypes (in vitro studies)

The interactions of 22S-HC at the receptor and gene level translate into measurable effects on cellular functions and phenotypes, as observed in various in vitro models.

Effects on Platelet Aggregation and Serotonin Secretion

Oxysterols are known to play roles in hemostasis. nih.gov Research has shown that 22S-HC has a direct and rapid effect on platelet function. In in vitro studies using human platelet suspensions in plasma, 22S-HC at a concentration of 25 µM was found to enhance platelet aggregation induced by both thrombin and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This effect was observed within 10 minutes of adding the oxysterol, suggesting a rapid modulation of platelet activity. nih.gov In contrast, its epimer, 22R-HC, inhibited ADP-induced aggregation, highlighting the stereospecificity of this biological activity. nih.gov

There is currently no scientific literature available that describes a direct effect of (22S)-22-Hydroxycholestan-3-one or 22(S)-hydroxycholesterol on the secretion of serotonin.

Impact on Cell Growth and Proliferation in Specific Cell Lines

The effect of 22S-HC on cell growth and proliferation is primarily linked to its modulation of LXR. LXR activation is generally associated with anti-proliferative effects in various cancer cell lines, including those from colorectal, ovarian, breast, and prostate cancers, as well as glioblastoma and leukemia. nih.gov This anti-proliferative action is tied to LXR's role in modulating cholesterol metabolism, as LXR agonists can promote cholesterol efflux, leading to the inhibition of cell proliferation in cancer cells that often exhibit high rates of proliferation. nih.gov

While this provides a mechanistic basis for potential anti-proliferative activity, direct studies focusing specifically on the effect of 22S-HC on the growth and proliferation of specific cell lines are limited. The broader class of oxysterols has been shown to interfere with the proliferation of several cancer cell types. nih.gov For example, the related oxysterol 27-hydroxycholesterol (B1664032) has been shown to decrease cell proliferation in colon cancer cell lines. nih.gov Given that 22S-HC is an LXR modulator, it is plausible that it possesses anti-proliferative properties, but further specific research is needed to confirm and quantify this effect in different cell lines.

Induction of Apoptosis in Cancer Cell Lines

Similar to cell proliferation, the potential for 22S-HC to induce apoptosis (programmed cell death) is linked to its activity as an LXR modulator. The activation of LXR by agonist ligands has been described to stimulate apoptosis in several human cancer cell lines. nih.gov This pro-apoptotic effect is a key reason why LXRs are considered potential targets for cancer therapy. nih.gov

Direct evidence demonstrating that 22S-HC induces apoptosis in cancer cells is not yet established in the scientific literature. However, studies on other oxysterols provide a strong rationale for this potential function. For instance, 27-hydroxycholesterol has been shown to exert specific cytotoxic and pro-apoptotic actions in human adrenocortical carcinoma cells. mdpi.com Another oxysterol, 25-hydroxycholesterol (B127956), induces both extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptosis in head and neck squamous cell carcinoma cells. iiarjournals.org As 22S-HC shares the ability to modulate LXR activity, it may also promote apoptosis in certain cancer cell contexts, though this remains an area for future investigation.

Comparative Biological Activity with Stereoisomers and Analogs

The biological efficacy of steroidal compounds is often intricately linked to their stereochemistry. Subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in biological activity. This is particularly evident when comparing (22S)-22-Hydroxycholestan-3-one with its stereoisomers and structural analogs.

Distinct Biological Potency of (22S) vs. (22R) Isomers

The orientation of the hydroxyl group at the C-22 position of the cholesterol side chain plays a critical role in determining the biological potency of 22-hydroxycholesterol (B121481) derivatives. While direct comparative studies on the biological potency of the (22S) and (22R) isomers of 22-Hydroxycholestan-3-one are not extensively detailed in the provided search results, the synthesis of related isomers like (20R,22R)-cholest-5-ene-3β,20,22-triol and its (20S,22S) counterpart highlights the importance of stereochemistry in this class of molecules. nih.gov The separation and purification of these isomers are crucial for evaluating their specific biological functions. nih.gov Generally, in steroid-receptor interactions and enzyme-substrate binding, such stereochemical differences dictate the affinity and efficacy of the molecule, leading to one isomer being significantly more active than the other.

Structure-Activity Relationships Regarding the C-3 Ketone and Side Chain Modifications

The structural features of (22S)-22-Hydroxycholestan-3-one, namely the ketone group at the C-3 position and the hydroxylated side chain, are pivotal for its biological function. The C-3 ketone is a common feature in many bioactive steroids, and its presence is often essential for activity.

Modifications to the side chain, particularly the introduction of hydroxyl groups, significantly impact the molecule's properties and biological interactions. For instance, the metabolism of phytosterols (B1254722) can lead to various hydroxylated derivatives, and these modifications are key to their subsequent biological roles. The production of C22 intermediates like 22-hydroxy-23,24-bisnorchol-4-ene-3-one from phytosterols in engineered microorganisms underscores the industrial and biological importance of the 22-hydroxy function. nih.gov The specific length and hydroxylation pattern of the side chain are critical determinants for the interaction with enzymes and receptors, thereby governing the compound's metabolic fate and physiological effects.

Role as a Precursor in Specific Biosynthetic Branches

(22S)-22-Hydroxycholestan-3-one and its close analogs are significant intermediates in the biosynthesis of various important natural products, particularly in plants. These pathways leverage the existing sterol framework to create a diverse array of bioactive compounds.

Involvement in Ecdysteroid Biosynthesis in Plants

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. researchgate.net They are believed to play a role in defending plants against insect herbivores. nih.gov The biosynthesis of these complex molecules originates from common phytosterols. mdpi.com While the precise, step-by-step pathway can vary between plant species, the initial steps often involve the modification of a basic sterol core, including hydroxylations at various positions. The presence of a hydroxyl group at C-22 is a hallmark of many ecdysteroids, suggesting that 22-hydroxylated intermediates are crucial for their formation. nih.gov The general biosynthetic scheme points to phytosterols as the starting point for phytoecdysteroids, implicating compounds like (22S)-22-Hydroxycholestan-3-one as potential, if not direct, precursors in these intricate pathways. mdpi.com

Contribution to Phytosterol Metabolism

Phytosterols are essential components of plant cell membranes and serve as precursors for a wide range of secondary metabolites. nih.govnih.gov The metabolic pathways of phytosterols are complex and involve numerous enzymatic modifications, including oxidation, reduction, and hydroxylation. The engineering of yeast to produce phytosterols and their derivatives, such as 22-hydroxycampest-4-en-3-one, demonstrates the modularity and importance of these pathways. biorxiv.org This work highlights that the introduction of specific hydroxyl groups, as seen in (22S)-22-Hydroxycholestan-3-one, is a key step in diversifying the functional roles of phytosterols. biorxiv.org These hydroxylated intermediates can then be channeled into different biosynthetic branches, leading to the production of brassinosteroids, steroidal alkaloids, and other bioactive compounds. mdpi.com

Advanced Analytical Methodologies for Research on 22s 22 Hydroxycholestan 3 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the precise chemical structure and stereochemistry of (22S)-22-Hydroxycholestan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the spatial arrangement of atoms. The stereochemistry at C-22 directly impacts the chemical shifts of the neighboring protons and carbons, particularly those at C-20, C-21, C-23, and C-24.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in making unambiguous assignments.

COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of the spin systems within the steroid rings and the side chain.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and piecing together the molecular framework.

NOESY is particularly powerful for stereochemical assignments as it detects through-space interactions between protons that are in close proximity. For (22S)-22-Hydroxycholestan-3-one, NOE correlations between the proton at C-22 and protons on the cholestane (B1235564) ring system can help to confirm the orientation of the side chain.

The differentiation between the (22S) and (22R) isomers often relies on subtle but consistent differences in the chemical shifts of the side-chain protons and carbons. While specific ¹H and ¹³C NMR data for (22S)-22-Hydroxycholestan-3-one is not widely published, analysis of related compounds such as (22S)-hydroxycholesterol provides expected chemical shift regions.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in 22-Hydroxycholestane Derivatives

| Nucleus | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C-3 | - | ~212 | Typical for a ketone in a six-membered ring. |

| C-18 (CH₃) | ~0.6-0.7 | ~12-13 | Angular methyl group. |

| C-19 (CH₃) | ~1.0-1.1 | ~12-14 | Angular methyl group. |

| C-21 (CH₃) | ~0.9-1.0 (d) | ~18-20 | Doublet due to coupling with H-20. |

| C-22 (CHOH) | ~3.5-3.8 (m) | ~72-75 | The chemical shift is sensitive to the stereochemistry. |

| C-26/C-27 (CH₃) | ~0.8-0.9 (d) | ~22-24 | Isopropyl group methyls. |

Note: These are approximate ranges based on known steroid structures and are for illustrative purposes. Actual values for (22S)-22-Hydroxycholestan-3-one would require experimental determination.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Metabolomics

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For (22S)-22-Hydroxycholestan-3-one, both low- and high-resolution MS are employed.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the molecular ion or a prominent fragment) to generate a product ion spectrum. This fragmentation pattern is often unique to a specific isomer and provides valuable structural information.

In the context of metabolomics, MS, particularly when coupled with chromatographic separation, is the cornerstone for identifying and quantifying endogenous metabolites in biological samples. Untargeted metabolomics approaches aim to profile all detectable metabolites, including potential novel metabolites of (22S)-22-Hydroxycholestan-3-one.

The fragmentation of sterols in MS is often characterized by the loss of water from hydroxyl groups and cleavage of the steroid rings and side chain. For (22S)-22-Hydroxycholestan-3-one, characteristic fragmentation would likely involve:

Loss of a water molecule (H₂O) from the C-22 hydroxyl group.

Cleavage of the C-17 side chain.

Characteristic cleavages of the A, B, C, and D rings of the cholestane skeleton.

Chromatographic Separation and Quantification Methods

Due to the complexity of biological matrices and the presence of numerous isomeric steroids, chromatographic separation is essential prior to mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile and thermally stable compounds. For sterols like (22S)-22-Hydroxycholestan-3-one, derivatization is typically required to increase their volatility and improve their chromatographic behavior. A common derivatization procedure is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

The separation of different sterol isomers is achieved on the GC column, and the retention time is a key parameter for identification. The choice of the GC column stationary phase is critical for resolving stereoisomers. Following separation, the eluting compounds are ionized (usually by electron ionization - EI) and detected by the mass spectrometer. The resulting mass spectra, with their characteristic fragmentation patterns, provide a high degree of specificity for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become the predominant platform for metabolomics studies due to its versatility in analyzing a wide range of compounds with varying polarities without the need for derivatization. For (22S)-22-Hydroxycholestan-3-one and its potential metabolites, reversed-phase LC is commonly used.

In an LC-MS/MS experiment, specific precursor-to-product ion transitions can be monitored in what is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). This provides exceptional sensitivity and selectivity for the quantification of the target analyte in complex mixtures like plasma, urine, or tissue extracts. The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions (column, mobile phase composition, and gradient) and mass spectrometric parameters (ionization source, collision energy). The separation of the (22S) and (22R) isomers can be particularly challenging and may require specialized chiral columns or careful optimization of standard reversed-phase methods. shimadzu.com

Table 2: Typical Parameters for LC-MS/MS Analysis of Steroids

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 or other reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) |

| MS/MS Transitions | Specific to the analyte (e.g., [M+H]⁺ → characteristic fragment ions) |

| Collision Energy | Optimized for each transition |

Radiotracer and Isotopic Labeling Techniques for Pathway Elucidation

Radiotracer and stable isotope labeling techniques are powerful tools for elucidating metabolic pathways. By introducing a labeled version of (22S)-22-Hydroxycholestan-3-one or its precursors into a biological system, researchers can trace its metabolic fate.

In radiotracer studies, a radioactive isotope (e.g., ¹⁴C or ³H) is incorporated into the molecule. The radioactivity is then tracked in various metabolites isolated over time, providing a direct measure of metabolic conversion. For instance, incubation of [¹⁴C]cholesterol with adrenal mitochondria has been used to identify downstream metabolites.

Stable isotope labeling involves the use of non-radioactive heavy isotopes, such as ¹³C, ²H (deuterium), or ¹⁸O. The labeled compound is administered, and biological samples are analyzed by mass spectrometry. The mass shift corresponding to the incorporated isotope allows for the differentiation of the administered compound and its metabolites from the endogenous pool. This approach, often referred to as metabolic flux analysis, can provide quantitative insights into the rates of metabolic pathways. For example, studies using ¹⁸O₂ have been instrumental in determining the origin of oxygen atoms in hydroxylated cholesterol derivatives.

These techniques are invaluable for answering key questions about the metabolism of (22S)-22-Hydroxycholestan-3-one, such as:

What are its primary metabolic products?

Which enzymes are responsible for its transformation?

What is the rate of its turnover in different tissues?

The combination of isotopic labeling with advanced LC-HRMS provides a comprehensive platform for the discovery and validation of metabolic pathways.

X-ray Crystallography and Computational Modeling for Structural and Interaction Analysis

The precise three-dimensional structure and intermolecular interactions of (22S)-22-Hydroxycholestan-3-one are fundamental to understanding its biochemical role. Advanced analytical techniques such as X-ray crystallography and computational modeling are indispensable tools for elucidating these molecular characteristics. While specific crystallographic data for (22S)-22-Hydroxycholestan-3-one is not extensively published, the methodologies are well-established for similar sterol molecules.

X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms within a crystal. The process involves crystallizing the purified compound and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, a detailed 3D model of the molecule. capes.gov.br For a compound like (22S)-22-Hydroxycholestan-3-one, this technique would confirm the stereochemistry of the chiral centers, including the hydroxyl group at position C-22 and the configuration of the cholestane ring system.

Table 1: Representative Crystallographic Data for a Sterol Compound (β-sitosterol)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.4226 |

| b (Å) | 7.4824 |

| c (Å) | 36.889 |

| β (°) | 93.117 |

| Volume (ų) | 2597.0 |

| Z | 4 |

| This table presents published data for β-sitosterol as an illustrative example of the crystallographic information that could be determined for (22S)-22-Hydroxycholestan-3-one. researchgate.net |

Complementary to experimental techniques, computational modeling offers profound insights into the dynamic behavior and interaction profiles of molecules like (22S)-22-Hydroxycholestan-3-one. nih.gov Molecular dynamics (MD) simulations and docking studies can predict how the compound might bind to protein targets, such as enzymes or nuclear receptors. nih.govnih.gov These computational methods are particularly valuable in the absence of co-crystallized structures of the ligand and its protein partner. ucl.ac.uk

Computational approaches can model the non-covalent interactions that stabilize a ligand-protein complex, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com For (22S)-22-Hydroxycholestan-3-one, modeling could predict the interaction of its 3-keto group and 22-hydroxyl group with amino acid residues in a binding pocket. nih.gov Such studies are critical for hypothesizing the compound's mechanism of action at a molecular level. unipa.it For example, simulations can reveal key residues involved in the binding of sterols to proteins, providing a basis for further experimental investigation. researchgate.net

Table 2: Illustrative Example of Predicted Interaction Data from a Computational Docking Study

| Interaction Type | Potential Interacting Residues in a Hypothetical Receptor |

| Hydrogen Bond | Tyr123, Ser154 (with 22-OH group) |

| Hydrogen Bond | Arg88 (with 3-keto group) |

| Hydrophobic (Alkyl/Pi-Alkyl) | Leu56, Val60, Phe198, Trp210 |

| Van der Waals | Ile55, Ala89, Met199 |

| This table is a hypothetical representation of the types of interactions that could be identified for (22S)-22-Hydroxycholestan-3-one through computational modeling. |

The integration of X-ray crystallography and computational modeling provides a powerful approach to structural biology. nih.gov While crystallography offers a static, high-resolution picture of the molecule's conformation, computational simulations can explore its flexibility and interactions in a dynamic, solvated environment, offering a more complete understanding of its potential biological function. oup.com

Emerging Research Areas and Future Directions for 22s 22 Hydroxycholestan 3 One Studies

Exploration of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway leading to and from (22S)-22-Hydroxycholestan-3-one is a complex cascade of enzymatic reactions. While many of the core enzymes have been identified, researchers are now focusing on uncovering the more elusive players and the intricate regulatory networks that govern this pathway. Future research will likely concentrate on identifying novel enzymes with specialized roles, potentially those involved in tissue-specific or stress-induced modifications of brassinosteroid precursors. Understanding the transcriptional and post-translational regulation of these enzymes is another critical frontier. This includes investigating the roles of transcription factors, protein-protein interactions, and feedback mechanisms that ensure a tightly controlled flux through the biosynthetic pathway in response to developmental cues and environmental stimuli.

Detailed Characterization of Cellular Targets and Receptor Interactions

The biological activity of brassinosteroids is mediated through their interaction with specific cell surface receptors and subsequent signaling cascades. While the primary receptor for brassinolide, the most active brassinosteroid, is well-characterized, the direct cellular targets and potential receptor interactions of its precursors, including (22S)-22-Hydroxycholestan-3-one, remain an area of active investigation. Future studies will aim to elucidate whether this intermediate possesses its own intrinsic signaling capabilities or if its effects are solely dependent on its conversion to downstream brassinosteroids. Advanced techniques such as affinity-based proteomics and structural biology will be instrumental in identifying and characterizing potential binding partners and understanding the precise molecular interactions that may trigger downstream cellular responses.

Investigation of Interspecies Metabolic Variations and Roles in Different Organisms

The presence and function of (22S)-22-Hydroxycholestan-3-one and related brassinosteroids are not limited to plants. Emerging evidence suggests their existence and potential physiological roles in a diverse range of organisms, including microbes, insects, and even mammals. A significant area of future research will involve comparative metabolomics to understand the variations in brassinosteroid biosynthetic and metabolic pathways across different species. In insects, for instance, these compounds may play roles in development and reproduction. In microbes, they could be involved in symbiotic or pathogenic interactions. biomedres.us Investigating these interspecies differences will provide valuable insights into the evolutionary conservation and diversification of brassinosteroid functions.

| Organism Type | Potential Roles of (22S)-22-Hydroxycholestan-3-one and Related Compounds |

| Plants | Precursor to active brassinosteroids, regulating growth, development, and stress responses. |

| Microbes | Potential involvement in symbiotic or pathogenic interactions. biomedres.us |

| Insects | Possible roles in developmental processes and reproduction. biomedres.us |

| Mammals | Investigatory stages for potential physiological functions. |

Development of Advanced Synthetic Methodologies for Isomer-Specific Probes

To dissect the specific functions of (22S)-22-Hydroxycholestan-3-one and distinguish its activities from other stereoisomers and related compounds, the development of highly specific chemical tools is essential. Future research in synthetic chemistry will focus on creating advanced, isomer-specific probes. These probes, which could be fluorescently tagged or contain photo-affinity labels, will enable researchers to visualize the subcellular localization of the compound, identify its interacting partners in a cellular context, and track its metabolic fate with high precision. The ability to synthesize these sophisticated molecular tools will be a key driver for progress in understanding the nuanced roles of this specific stereoisomer.

Applications in Chemical Biology Research and Discovery of Novel Bioactive Compounds

The unique structure of (22S)-22-Hydroxycholestan-3-one and its position as a key metabolic intermediate make it a valuable scaffold for the discovery and development of novel bioactive compounds. biomedres.us Chemical biologists are exploring its potential as a starting point for the synthesis of new molecules with a range of biological activities. By modifying its structure, researchers aim to create compounds that can modulate brassinosteroid signaling pathways with greater specificity or even exhibit entirely new biological functions. This could lead to the development of new agrochemicals to improve crop resilience and yield, or potentially even new therapeutic agents in medicine. The exploration of microbial sources for novel bioactive compounds is also a promising avenue, as microorganisms are known to produce a vast array of structurally diverse and biologically active secondary metabolites. biomedres.us

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (5α,22S)-22-Hydroxycholestan-3-one, and how can purity be ensured?

- Methodology : Synthesis typically involves hydroxylation of cholestan-3-one derivatives using stereoselective catalysts. For example, Hamdy et al. (2009) employed enzymatic hydroxylation to achieve the 22S configuration .

- Purity Assurance : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 240 nm. Confirm structural integrity via H and C NMR, comparing chemical shifts to reference spectra of related sterols (e.g., cholestane derivatives in ) .

Q. How can researchers distinguish (5α,22S)-22-Hydroxycholestan-3-one from its stereoisomers or structural analogs?

- Analytical Strategy :

- Chromatography : Utilize chiral stationary phases in HPLC or GC-MS to resolve stereoisomers.

- Spectroscopy : Compare NMR data for the 22S hydroxyl group (δ ~3.5–4.0 ppm in H NMR) and carbonyl resonance (δ ~210 ppm in C NMR) against analogs like (22R)-isomers .

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. What biological assays are appropriate for studying its anticancer activity?

- Experimental Design :

- In vitro : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., cisplatin) and measure IC values.

- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Reference Hamdy et al. (2009), who linked its activity to steroid receptor modulation .

Advanced Research Questions

Q. How does the 22S hydroxyl group influence the compound’s metabolic stability in vivo?

- Methodology :

- Stability Assays : Incubate the compound with liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) and quantify degradation via LC-MS/MS.

- Comparative Analysis : Compare half-life () and intrinsic clearance (CL) to non-hydroxylated cholestan-3-one derivatives .

Q. How can contradictions in reported biological activity data be resolved?

- Root-Cause Analysis :

- Variable Control : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number).

- Compound Integrity : Verify stereochemical purity, as impurities in 22S configuration may confound results.

- Dose-Response Validation : Use multiple assays (e.g., ATP-based viability and clonogenic assays) to cross-validate findings .

Q. What computational models predict the compound’s interactions with steroidogenic enzymes?

- Modeling Approach :

- Docking Simulations : Use AutoDock Vina to predict binding to 17β-hydroxysteroid dehydrogenase or cytochrome P450 enzymes. Validate with mutagenesis studies on key residues.

- MD Simulations : Analyze conformational stability of the 22S hydroxyl group in lipid bilayers .

Methodological Best Practices

Q. How should experimental protocols be documented to ensure reproducibility?

- Guidelines :

- Detailed Synthesis : Report catalyst ratios, reaction temperatures, and purification steps (e.g., column chromatography gradients).

- Data Transparency : Include raw spectral data (NMR, MS) in supplementary materials, following Beilstein Journal of Organic Chemistry standards .

Q. What statistical methods are suitable for analyzing dose-response relationships in its bioactivity studies?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.